3-(2-oxopyrrolidin-1-yl)-N-[(Z)-1-pyridin-4-ylethylideneamino]benzamide
Overview
Description
3-(2-oxopyrrolidin-1-yl)-N-[(Z)-1-pyridin-4-ylethylideneamino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring, a pyridine ring, and a benzamide moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxopyrrolidin-1-yl)-N-[(Z)-1-pyridin-4-ylethylideneamino]benzamide typically involves multiple steps, including the formation of the pyrrolidinone ring, the introduction of the pyridine moiety, and the final coupling with the benzamide group. One common synthetic route involves the condensation of 2-pyrrolidone with 2-oxobutyric acid in refluxing toluene to form 2-(2-oxopyrrolidin-1-yl)-2-butenoic acid. This intermediate is then treated with phosphorus pentachloride (PCl5) in tetrahydrofuran (THF) to yield the corresponding acyl chloride, which is subsequently reacted with dry ammonia to form the amide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxopyrrolidin-1-yl)-N-[(Z)-1-pyridin-4-ylethylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 3-(2-oxopyrrolidin-1-yl)-N-[(Z)-1-pyridin-4-ylethylideneamino]benzamide is not well-characterized. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3-(2-oxopyrrolidin-1-yl)benzamide: This compound shares the pyrrolidinone and benzamide moieties but lacks the pyridine ring.
N-(pyridin-4-ylmethyl)benzamide: This compound contains the pyridine and benzamide groups but does not have the pyrrolidinone ring.
Uniqueness
3-(2-oxopyrrolidin-1-yl)-N-[(Z)-1-pyridin-4-ylethylideneamino]benzamide is unique due to the combination of its three distinct functional groups, which may confer specific chemical and biological properties not found in similar compounds .
Properties
IUPAC Name |
3-(2-oxopyrrolidin-1-yl)-N-[(Z)-1-pyridin-4-ylethylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13(14-7-9-19-10-8-14)20-21-18(24)15-4-2-5-16(12-15)22-11-3-6-17(22)23/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,24)/b20-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVLTVYWBXQASX-MOSHPQCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)N2CCCC2=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC=C1)N2CCCC2=O)/C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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